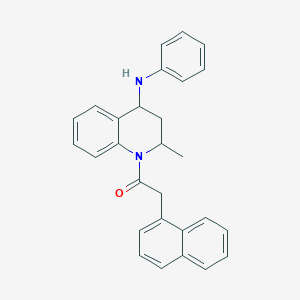
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-naphthalen-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-naphthalen-1-ylethanone is a complex organic compound with a unique structure that combines a quinoline derivative with a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-naphthalen-1-ylethanone typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the naphthalene group through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-naphthalen-1-ylethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-N-oxide derivatives, while substitution reactions can produce a wide range of functionalized quinoline and naphthalene compounds.
Aplicaciones Científicas De Investigación
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-naphthalen-1-ylethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has potential as a fluorescent probe for studying biological systems due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit certain enzymes.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-naphthalen-1-ylethanone involves its interaction with molecular targets such as DNA and enzymes. The quinoline moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)hexan-1-one
- [(2R,4S)-4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl]-phenylmethanone
Uniqueness
Compared to similar compounds, 1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-naphthalen-1-ylethanone stands out due to its unique combination of a quinoline and naphthalene moiety. This structural feature imparts distinct photophysical properties and enhances its potential for various applications, particularly in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O/c1-20-18-26(29-23-13-3-2-4-14-23)25-16-7-8-17-27(25)30(20)28(31)19-22-12-9-11-21-10-5-6-15-24(21)22/h2-17,20,26,29H,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXQYKQQAWYZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)CC3=CC=CC4=CC=CC=C43)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-methoxyphenyl)-5-[(6-methyl-3-pyridinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5086294.png)
![[1-(2,5-dimethyl-3-furoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5086296.png)
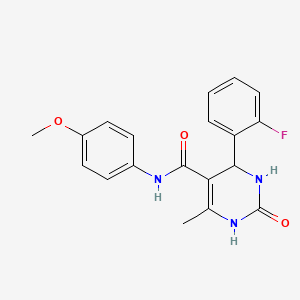
![3-[(4-Piperidin-1-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B5086303.png)

![1-Methyl-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5086330.png)
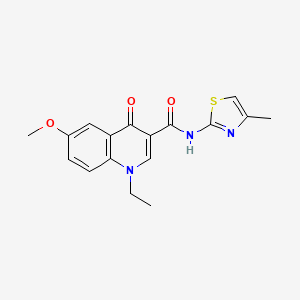
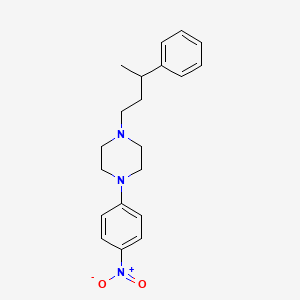
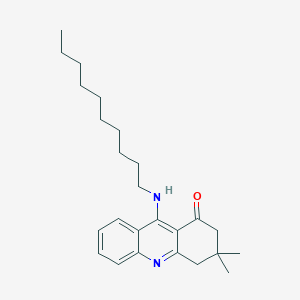
![METHYL 6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-5-OXO-5,6-DIHYDRO[1,6]NAPHTHYRIDINE-3-CARBOXYLATE](/img/structure/B5086355.png)
![1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5086394.png)

![3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B5086397.png)
![4-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]thiomorpholine](/img/structure/B5086402.png)
